molecular formula C19H18N2O3S B2921866 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864925-31-5

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2921866
CAS No.: 864925-31-5
M. Wt: 354.42
InChI Key: TVWYTPLQKIMUQT-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole ring structure have been found to exhibit anti-inflammatory and anti-cancer properties, suggesting that they may target enzymes or proteins involved in these biological processes.

Mode of Action

It’s worth noting that benzothiazole derivatives have been reported to inhibit cyclooxygenase (cox) enzymes , which play a key role in the inflammatory response. This suggests that the compound may interact with its targets to inhibit their activity, thereby reducing inflammation.

Result of Action

The molecular and cellular effects of this compound’s action would likely be a reduction in the inflammatory response, given its potential COX-inhibitory activity . This could manifest as a decrease in symptoms associated with inflammation, such as redness, swelling, and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquid is gaining traction due to its eco-friendly nature and high yield .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride in basic conditions under microwave irradiation . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine hydrochloride can yield 3-methyl-5-aryl-1,2,4-oxadiazoles .

Scientific Research Applications

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of a benzamide structure with a benzothiazole moiety. This combination imparts distinct biological activities and potential therapeutic applications, making it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

4-acetyl-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(23)14-10-8-13(9-11-14)12(2)22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWYTPLQKIMUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.